molecular formula C12H19N5 B2733711 1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine CAS No. 900641-35-2

1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine

Cat. No.: B2733711
CAS No.: 900641-35-2
M. Wt: 233.319
InChI Key: NEGFIFLDCADROF-UHFFFAOYSA-N
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Description

The compound “1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine” is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . It is a part of the 1,2,4-triazole-containing scaffolds, which have been introduced as an antimicrobial agent and various medicines .


Synthesis Analysis

A simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water. Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a nitrogen-containing heterocycle. This ring is known to have unique structure and properties, and it operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the formation of a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of related compounds .

Properties

IUPAC Name

1-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12/h6-7,10H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGFIFLDCADROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(CC(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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